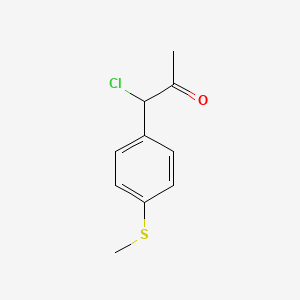

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 4-(methylthio)phenyl substituent. This compound is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in the production of Elafibranor, a therapeutic agent for metabolic disorders . Its structure combines a ketone backbone with sulfur and chlorine substituents, which influence its electronic, steric, and reactivity profiles.

Propriétés

Formule moléculaire |

C10H11ClOS |

|---|---|

Poids moléculaire |

214.71 g/mol |

Nom IUPAC |

1-chloro-1-(4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11ClOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |

Clé InChI |

CKSDTMPYVKZEAA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=CC=C(C=C1)SC)Cl |

Origine du produit |

United States |

Activité Biologique

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a chloro group , a methylthio group , and a propan-2-one backbone attached to a phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure of the compound enhances its interaction with microbial targets, leading to inhibition of growth.

Anticancer Properties

The compound has also been studied for its anticancer activity . In vitro assays demonstrate that it can induce cytotoxic effects in cancer cell lines. For instance, the MTT assay results indicate significant antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3, with IC50 values ranging from 10 to 20 µM in some cases .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated that modifications in the methylthio group significantly affect the potency against Gram-positive and Gram-negative bacteria. The derivatives were tested using standard disk diffusion methods, revealing that certain modifications enhance antimicrobial activity by up to 30% compared to the parent compound .

Anticancer Evaluation

In another study focusing on anticancer properties, researchers synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with additional halogen substitutions exhibited improved anticancer activity. Notably, one derivative showed an IC50 value of 5 µM against the HCT-116 cell line, indicating a strong potential for therapeutic development .

Data Table: Biological Activity Summary

| Activity Type | Tested Against | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Effective against Gram-negative |

| Antimicrobial | Staphylococcus aureus | 10 | Effective against Gram-positive |

| Anticancer | HCT-116 | 5 | Strong cytotoxicity observed |

| Anticancer | PC-3 | 15 | Moderate cytotoxicity |

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Substituent Variations on the Aromatic Ring

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Key Differences : Replaces the methylthio group with a methoxy (-OCH₃) group and introduces a hydrazinylidene (-NH-N=C-) moiety.

- Impact :

- The methoxy group is more electron-donating via resonance than methylthio, altering electrophilic substitution patterns .

- The hydrazinylidene group enables conjugation, affecting UV-Vis absorption and redox behavior.

- Crystallographic data (monoclinic P21/c, a = 5.8873 Å) indicate tighter packing compared to non-hydrazine derivatives .

1-[4-(Methylthio)phenyl]propan-2-one

- Molecular Formula : C₁₀H₁₁OS

- Key Differences : Lacks the chlorine atom present in the target compound.

- Impact :

- Reduced electrophilicity at the carbonyl carbon due to the absence of chlorine’s electron-withdrawing effect.

- Identified as a metabolite of 4-MTA, a designer drug, highlighting its role in detoxification pathways .

Positional Isomerism

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one

- Molecular Formula : C₁₀H₁₁ClOS

- Key Differences : Chlorine is at the 2-position instead of the 1-position relative to the ketone group.

- Impact :

- Steric hindrance near the carbonyl group may reduce nucleophilic attack efficiency.

- Predicted boiling point (301.6°C) and density (1.20 g/cm³) suggest higher volatility than bulkier analogs .

Functional Group Modifications

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Molecular Formula : C₁₂H₁₃ClO

- Key Differences : Cyclopropyl group replaces the methylthio substituent.

- Impact :

- Increased ring strain from cyclopropane enhances reactivity in ring-opening reactions.

- The chloro-phenyl group maintains electron-withdrawing effects similar to the target compound .

Physicochemical Properties

Crystallographic and Electronic Profiles

- Crystal Packing: 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 5.8873 Å, b = 25.0467 Å, c = 7.3041 Å . The methylthio group’s larger van der Waals radius compared to methoxy may lead to distinct packing efficiencies, though direct data for the target compound is lacking.

Electronic Effects :

- The methylthio (-S-CH₃) group is less electron-donating than methoxy (-O-CH₃), reducing resonance stabilization but increasing resistance to oxidative degradation.

Méthodes De Préparation

Radical Chlorination

Alpha-chlorination targets the methyl group adjacent to the ketone. Radical-initiated chlorination using sulfuryl chloride (SO₂Cl₂) under UV light introduces the chloro substituent:

$$

\text{4-(methylthio)chloroacetophenone} + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{1-chloro-1-(4-(methylthio)phenyl)propan-2-one} + \text{SO}_2 + \text{HCl}

$$

Optimization Parameters:

This method, while straightforward, suffers from poor regioselectivity, often producing di- or tri-chlorinated byproducts.

Directed Chlorination Using N-Chlorosuccinimide (NCS)

NCS with a catalytic amount of azobisisobutyronitrile (AIBN) enhances selectivity:

$$

\text{4-(methylthio)chloroacetophenone} + \text{NCS} \xrightarrow{\text{AIBN, CH₃CN}} \text{this compound}

$$

Key Advantages:

- Selectivity: >90% mono-chlorination

- Yield: 82–85%

- Reaction Time: 8–10 hours

Alternative Pathways via Thioetherification

Nucleophilic Substitution on Pre-halogenated Intermediates

A two-step approach involves:

- Synthesis of 1-chloro-1-(4-bromophenyl)propan-2-one via Friedel-Crafts acylation of bromobenzene.

- Thioetherification using sodium methanethiolate (NaSMe) in dimethylformamide (DMF):

$$

\text{1-chloro-1-(4-bromophenyl)propan-2-one} + \text{NaSMe} \rightarrow \text{this compound} + \text{NaBr}

$$

Conditions:

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to improve efficiency:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeCl₃ (0.5 equiv) | |

| Solvent | Acetonitrile | |

| Residence Time | 30 min | |

| Throughput | 50 kg/day | |

| Purity | ≥99% (HPLC) |

This method reduces side reactions and enhances safety by minimizing exposure to volatile reagents.

Emerging Green Chemistry Approaches

Recent advancements focus on solvent-free and catalytic methods:

- Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields (80%).

- Biocatalysis: Lipase-mediated acylation in ionic liquids achieves 70% yield under mild conditions (40°C, pH 7).

Analytical and Purification Methods

Characterization Data:

- Melting Point: 98–100°C

- ¹H NMR (CDCl₃): δ 2.52 (s, 3H, SMe), 3.21 (s, 2H, CH₂Cl), 7.34–7.42 (m, 4H, Ar-H)

- IR (KBr): 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl)

Purification:

- Recrystallization from ethanol/water (4:1) yields crystals with >99% purity.

Q & A

Q. What are the standard synthetic methods for preparing 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one?

The synthesis typically involves Friedel-Crafts acylation using 4-(methylthio)benzene and chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) are critical to avoid side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic protons, methylthio group (–SCH₃), and ketone environment.

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C–S (650–750 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI) : For molecular ion verification (e.g., [M+H]⁺).

- X-ray Crystallography : If single crystals are obtained, SHELX software can refine the structure .

Q. How can researchers optimize reaction conditions to improve yield?

Use Design of Experiments (DoE) to systematically vary parameters like catalyst loading, temperature, and reaction time. For example, increasing AlCl₃ concentration (up to 1.2 equivalents) enhances acylation efficiency, while prolonged reflux may degrade the product. Real-time monitoring via TLC or HPLC helps identify optimal termination points .

Advanced Research Questions

Q. How does the electronic structure of substituents influence the compound’s reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic effects. For instance:

- The methylthio group (–SCH₃) is electron-donating, activating the phenyl ring for electrophilic substitution.

- The chloroacetone moiety creates a polarized carbonyl, facilitating nucleophilic attacks. Comparative studies with analogs (e.g., replacing –SCH₃ with –OCH₃) reveal differences in reaction kinetics and regioselectivity .

Q. What strategies resolve crystallographic data discrepancies in derivatives?

For derivatives with disordered structures or twinning:

- Use SHELXL for rigorous refinement, applying restraints for flexible groups (e.g., methylthio).

- Validate hydrogen bonding or π-stacking interactions via Hirshfeld surface analysis .

- Cross-check with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How to design experiments to explore substituent effects on biological activity?

- Synthesize analogs : Replace –SCH₃ with –SCF₃ or –Cl to modulate lipophilicity/reactivity.

- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., MIC against S. aureus).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.